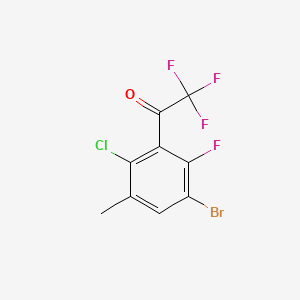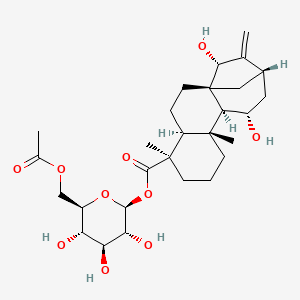
6'-O-Acetylpaniculoside II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6’-O-Acetylpaniculoside II involves the glycosylation of a polysaccharide. This process can be custom synthesized to produce high-purity carbohydrates . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of 6’-O-Acetylpaniculoside II is achieved through advanced chemical synthesis techniques. These methods ensure the compound’s high purity and consistency, making it suitable for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions: 6’-O-Acetylpaniculoside II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include various derivatives of 6’-O-Acetylpaniculoside II, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
6’-O-Acetylpaniculoside II has a wide range of scientific research applications, including:
Chemistry: It is used in complex carbohydrate chemistry due to its unique structure and properties.
Biology: The compound is studied for its potential biological activities, including its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties.
Industry: It is used in the development of high-purity carbohydrates for various industrial applications.
Wirkmechanismus
The mechanism of action of 6’-O-Acetylpaniculoside II involves its interaction with specific molecular targets and pathways. The compound undergoes glycosylation, which is a chemical reaction between the glycone of a saccharide and an electrophile . This interaction leads to various biochemical effects, including potential antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C28H42O10 |
|---|---|
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C28H42O10/c1-13-15-10-16(30)22-26(3)7-5-8-27(4,18(26)6-9-28(22,11-15)23(13)34)25(35)38-24-21(33)20(32)19(31)17(37-24)12-36-14(2)29/h15-24,30-34H,1,5-12H2,2-4H3/t15-,16+,17-,18+,19-,20+,21-,22+,23-,24+,26-,27-,28-/m1/s1 |
InChI-Schlüssel |
QMDOXTLVLXTCOY-XHDYRJEISA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]2(CCC[C@@]3([C@@H]2CC[C@]45[C@H]3[C@H](C[C@H](C4)C(=C)[C@H]5O)O)C)C)O)O)O |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C2(CCCC3(C2CCC45C3C(CC(C4)C(=C)C5O)O)C)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14757993.png)
![(1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B14757998.png)
![Anthra[1,2-C][1,2,5]oxadiazole](/img/structure/B14758005.png)
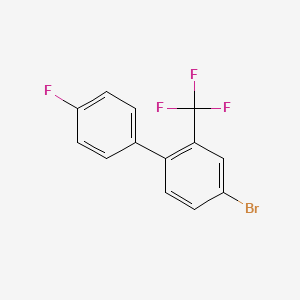
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B14758022.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene](/img/structure/B14758031.png)
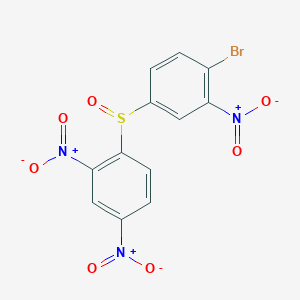
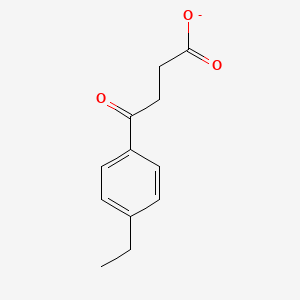
![(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane](/img/structure/B14758058.png)
![14H-Dibenzo[a,h]phenothiazine](/img/structure/B14758068.png)

![3-Methyl-2-(4-nitro-phenyl)-5-phenyl-3,5-dihydro-thieno[2,3-d]pyrimidine-4,6-dione](/img/structure/B14758093.png)
